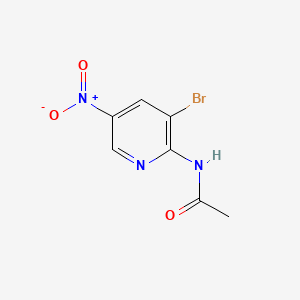

N-(3-Bromo-5-nitropyridin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

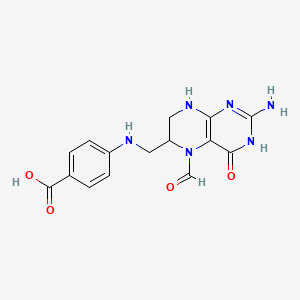

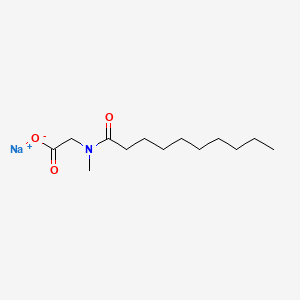

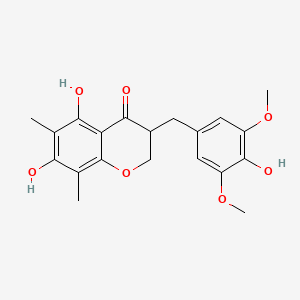

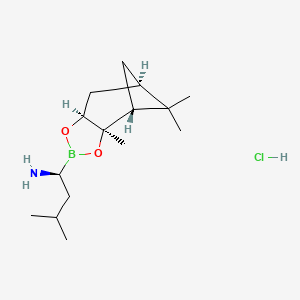

N-(3-Bromo-5-nitropyridin-2-yl)acetamide, also known as 2-Acetamido-3-bromo-5-nitropyridine, is a chemical compound with the formula C7H6BrN3O3 . It falls under the category of pharmaceutical intermediates and heterocyclic compounds .

Synthesis Analysis

This compound is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is particularly used in the production of b-Raf inhibitors for the treatment of cancer .Molecular Structure Analysis

The molecular weight of N-(3-Bromo-5-nitropyridin-2-yl)acetamide is 260.04, and its exact mass is 258.959259 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Chemical Reactions Analysis

As a general chemical reagent, N-(3-Bromo-5-nitropyridin-2-yl)acetamide is used in various chemical reactions to synthesize pharmaceutically active compounds and inhibitors . Its specific role in these reactions can vary depending on the nature of the reaction and the other compounds involved.Physical And Chemical Properties Analysis

N-(3-Bromo-5-nitropyridin-2-yl)acetamide has a density of 1.8±0.1 g/cm3, a boiling point of 436.3±45.0 °C at 760 mmHg, and a flash point of 217.7±28.7 °C . Its refractive index is 1.657 . The compound also has a topological polar surface area of 87.8, a heavy atom count of 14, and a complexity of 243 .Scientific Research Applications

Chemodivergent Synthesis

“N-(3-Bromo-5-nitropyridin-2-yl)acetamide” plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions for the formation of N-(pyridin-2-yl)amides are mild and metal-free .

Pharmaceutical Applications

This compound is used in the synthesis of pharmaceutically active compounds and inhibitors . It has been used in the production of b-Raf inhibitors for the treatment of cancer .

Organic Synthesis

“N-(3-Bromo-5-nitropyridin-2-yl)acetamide” is a versatile material used in scientific research. Its unique properties make it valuable for various applications, including organic synthesis.

Drug Discovery

This compound is used in drug discovery. Its unique properties make it a valuable resource in the development of new drugs.

Material Science

“N-(3-Bromo-5-nitropyridin-2-yl)acetamide” is also used in material science. Its unique properties make it a valuable resource in the development of new materials.

General Chemical Reagent

“N-(3-Bromo-5-nitropyridin-2-yl)acetamide” is a general chemical reagent . It is used in various chemical reactions and processes .

Mechanism of Action

Target of Action

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is specifically used in the production of b-Raf inhibitors . The b-Raf protein is a part of the Raf kinase family of growth signal transduction protein kinases, which plays a role in regulating cell division and differentiation.

Biochemical Pathways

The compound is involved in the Ras/Raf/MEK/ERK pathway , which is a critical cell signaling pathway involved in cell division and differentiation . By inhibiting b-Raf, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation.

Result of Action

The inhibition of b-Raf by N-(3-Bromo-5-nitropyridin-2-yl)acetamide can lead to the disruption of the Ras/Raf/MEK/ERK pathway, potentially leading to the inhibition of cell growth and proliferation. This could make the compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action of N-(3-Bromo-5-nitropyridin-2-yl)acetamide, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that it may be sensitive to heat

properties

IUPAC Name |

N-(3-bromo-5-nitropyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(8)2-5(3-9-7)11(13)14/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVNUCGTBLHJFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674626 |

Source

|

| Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |

CAS RN |

1065074-93-2 |

Source

|

| Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)

![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)